4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride
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Overview
Description
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClFNO₃S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamido group, a fluoro substituent, and a sulfonyl chloride group attached to a methylbenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-5-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Chlorination: Finally, the sulfonyl chloride group is introduced using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium on carbon, platinum
Solvents: Dichloromethane, ethanol, water
Conditions: Room temperature to reflux, inert atmosphere for sensitive reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino or hydroxyl groups. The acetamido and fluoro substituents can influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives:
4-Acetamido-2-chloro-5-methylbenzenesulfonyl chloride: Similar structure but with a chloro substituent instead of a fluoro group. The fluoro group in this compound can enhance its reactivity and selectivity.
4-Acetamido-2-fluoro-5-ethylbenzenesulfonyl chloride: Similar structure but with an ethyl group instead of a methyl group. The methyl group in this compound can affect its steric properties and reactivity.
4-Acetamido-2-fluoro-5-methylbenzenesulfonic acid: The hydrolyzed form of this compound. The sulfonic acid group is less reactive than the sulfonyl chloride group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3S/c1-5-3-9(16(10,14)15)7(11)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOEWIKOZFVBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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